REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]2[C:10]=1[CH:11]=[N:12][N:13]2[CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:26])([CH3:25])[CH3:24])(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:18][C:16]1[CH:17]=[C:9]([OH:8])[C:10]2[CH:11]=[N:12][N:13]([CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:25])([CH3:24])[CH3:26])[C:14]=2[CH:15]=1 |f:1.2|
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Name
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mixture
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Quantity
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1.8 g
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OC1=C2C=NN(C2=CC(=C1)F)COCC[Si](C)(C)C
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Name
|
|
Quantity
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13.6 mL
|
Type
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reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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the residue was partitioned between water and ethyl acetate
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=2C=NN(C2C1)COCC[Si](C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |